REACTION_CXSMILES
|
[CH2:1]([C:4]1[N:8]2[C:9](=[S:13])[NH:10][N:11]=[CH:12][C:7]2=[CH:6][N:5]=1)[CH2:2][CH3:3].[Na].[CH3:15]I>CO>[CH2:1]([C:4]1[N:8]2[C:9]([S:13][CH3:15])=[N:10][N:11]=[CH:12][C:7]2=[CH:6][N:5]=1)[CH2:2][CH3:3] |^1:13|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)C1=NC=C2N1C(NN=C2)=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C1=NC=C2N1C(=NN=C2)SC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |